molecular formula C6H9N3O B3273977 2-(Aminomethyl)-6-methylpyrimidin-4-ol CAS No. 5993-90-8

2-(Aminomethyl)-6-methylpyrimidin-4-ol

Cat. No.: B3273977
CAS No.: 5993-90-8
M. Wt: 139.16
InChI Key: NQUHWZJWGWWYGB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methylpyrimidin-4-ol is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-(Aminomethyl)-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one is the enzyme Aminopyrimidine aminohydrolase . This enzyme is found in the bacterium Bacillus subtilis . It plays a crucial role in the thiamine salvage pathway, which is involved in the regeneration of the thiamine pyrimidine from thiamine degraded products present in the environment .

Mode of Action

2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one interacts with its target enzyme by serving as a substrate. The enzyme catalyzes an amino-pyrimidine hydrolysis reaction at the C5’ of the pyrimidine moiety of thiamine compounds . This reaction converts 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) .

Biochemical Pathways

The action of 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one affects the thiamine salvage pathway . This pathway is responsible for the regeneration of the thiamine pyrimidine from thiamine degraded products present in the environment . The compound’s interaction with the Aminopyrimidine aminohydrolase enzyme leads to the production of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a key intermediate in this pathway .

Result of Action

The result of the action of 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one is the production of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) . This compound is a key intermediate in the thiamine salvage pathway . The production of HMP contributes to the regeneration of the thiamine pyrimidine, which is essential for various biochemical processes in the cell .

Action Environment

The action of 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one is influenced by the presence of the Aminopyrimidine aminohydrolase enzyme, which is found in certain bacteria such as Bacillus subtilis . The environmental conditions that favor the growth and metabolic activity of these bacteria would likely enhance the compound’s action. Factors such as temperature, pH, and nutrient availability could potentially influence the compound’s efficacy and stability.

Future Directions

The future research directions would depend on the potential applications of this compound. It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol typically involves the reaction of 2,6-dimethylpyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,6-dimethylpyrimidine} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{this compound} ]

The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C. The pH of the reaction mixture is maintained between 7 and 9 to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as metal oxides can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)-6-methylpyrimidin-4-one.

    Reduction: Formation of 2-(Aminomethyl)-6-methylpyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Lacks the hydroxyl group, making it less versatile in certain reactions.

    6-Methylpyrimidin-4-ol: Lacks the amino group, limiting its applications in biological systems.

    2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(Aminomethyl)-6-methylpyrimidin-4-ol is unique due to the presence of both amino and hydroxyl groups on a pyrimidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUHWZJWGWWYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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